molecular formula C19H20N4O3 B10865597 3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

Cat. No.: B10865597
M. Wt: 352.4 g/mol
InChI Key: DTWZHCXEDHTLIX-UHFFFAOYSA-N
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Description

3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol is a complex organic compound with a unique structure that combines several functional groups, including a furan ring, a chromeno[2,3-d]pyrimidine core, and a dimethylaminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a chromeno[2,3-d]pyrimidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furanones, while reduction of the imino group can produce amines .

Scientific Research Applications

3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-d]pyrimidine derivatives and furan-containing molecules. Examples are:

Uniqueness

The uniqueness of 3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol lies in its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-imino-5H-chromeno[2,3-d]pyrimidin-8-ol

InChI

InChI=1S/C19H20N4O3/c1-22(2)7-8-23-11-21-19-17(18(23)20)16(14-4-3-9-25-14)13-6-5-12(24)10-15(13)26-19/h3-6,9-11,16,20,24H,7-8H2,1-2H3

InChI Key

DTWZHCXEDHTLIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=C(C1=N)C(C3=C(O2)C=C(C=C3)O)C4=CC=CO4

Origin of Product

United States

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